molecular formula C13H6ClF3N4O2 B2679340 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole CAS No. 150149-16-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole

Cat. No.: B2679340
CAS No.: 150149-16-9
M. Wt: 342.66
InChI Key: BPXODEWLQJNVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a nitro group at position 5 and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 1 (Figure 1). The indazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the nitro group may influence electronic properties and reactivity. This compound’s structural complexity necessitates advanced synthetic methodologies, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, to install the pyridinyl substituent .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O2/c14-10-4-8(13(15,16)17)6-18-12(10)20-11-2-1-9(21(22)23)3-7(11)5-19-20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXODEWLQJNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the nitro group and form the indazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole undergoes various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

Research indicates that 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole exhibits notable antitumor properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also displays antimicrobial activity. Studies have reported that derivatives of indazole, including this compound, show significant inhibition against several bacterial strains, including drug-resistant Staphylococcus aureus and Candida species. This suggests potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, the compound has been evaluated for anti-inflammatory effects. It has demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The structure-activity relationship studies indicate that modifications to the indazole scaffold can enhance its anti-inflammatory potency .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed, utilizing palladium-catalyzed reactions and other methodologies to achieve high yields of the desired product. The ability to modify the indazole core allows for the generation of a library of derivatives with varied biological activities .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in a mouse model bearing BRAFV600-mutant melanoma. The results indicated that treatment with the compound significantly reduced tumor size compared to controls, highlighting its potential as a therapeutic agent in targeted cancer therapies .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another study focused on the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC (minimum inhibitory concentration) value significantly lower than standard antibiotics, suggesting it could be developed into a new treatment option for resistant infections .

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and functional groups. Key comparisons are outlined below:

Pyrazole Derivatives

Compound 3h (5-Chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole)

  • Structural Differences : Features a pyrazole core instead of indazole, with dihydro-pyrazolyl and chlorophenyl substituents.
  • Physical Properties : Melting point = 158–160°C; higher lipophilicity due to dual chloro and methyl groups.
  • Spectral Data : $^{1}\text{H NMR}$ shows characteristic peaks for methyl (δ 2.13 ppm) and chlorophenyl protons (δ 7.01–7.63 ppm) .

Compound 3i (4-(1,3-bis(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole)

  • Structural Differences : Bis-chlorophenyl substitution enhances steric bulk compared to the trifluoromethylpyridinyl group in the target compound.
  • Physical Properties : Melting point = 150–152°C; yield = 70% .
  • Spectral Data : $^{13}\text{C NMR}$ reveals distinct signals for chlorophenyl carbons (δ 124.2–139.1 ppm) .
Indazole Derivatives

3-(2-Fluoro-5-(trifluoromethyl)phenyl)-1H-indazole (Compound 1.32)

  • Structural Differences : Lacks the nitro group and pyridinyl substituent but includes a fluorophenyl group.
  • Synthesis : Prepared via Suzuki-Miyaura coupling between 3-chloro-1H-indazole and a boronic acid derivative .
  • Activity : Indazole derivatives with fluorinated aryl groups are often studied for kinase inhibition, though specific data for this compound are unavailable .

3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7)

  • Physical Properties : Melting point and spectral data (e.g., $^{1}\text{H NMR}$, FT-IR) are well-documented, with nitro stretching at ~1595 cm$^{-1}$ .
Pyridine-Containing Analogs

Haloxyfopetoxyethyl (Propanoic acid, 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-, 2-ethoxyethyl ester)

  • Structural Differences: Contains a phenoxy-pyridinyl backbone linked to an ester group.
  • Activity: Banned due to carcinogenicity in animal studies, highlighting the toxicity risks of trifluoromethylpyridinyl derivatives .

Tovorafenib (6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-4-pyrimidinecarboxamide)

  • Structural Differences : Complex pyrimidine-thiazole-pyridine scaffold; shares the 5-chloro-4-(trifluoromethyl)pyridinyl motif.

Data Table: Key Structural and Physical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Notable Spectral Features
Target Compound Indazole 5-Nitro, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] N/A N/A $^{19}\text{F NMR}$ for CF$_3$
3-Chloro-5-nitro-1H-indazole Indazole 3-Chloro, 5-nitro N/A N/A FT-IR: 1595 cm$^{-1}$ (C=N)
Compound 3h Pyrazole 5-Chloro, 3-methyl, 1-phenyl, 4-(4-chlorophenyl-dihydro-pyrazolyl) 158–160 80 $^{1}\text{H NMR}$: δ 2.13 (CH$_3$)
Tovorafenib Pyrimidine 5-Chloro, trifluoromethylpyridinyl, thiazole-carboxamide N/A N/A HRMS: MW 506.29
Haloxyfopetoxyethyl Pyridine 3-Chloro-5-(trifluoromethyl)-2-pyridinyl, phenoxy-ester N/A N/A Banned due to carcinogenicity

Research Findings and Implications

  • Toxicity Considerations: Pyridinyl derivatives with halogen substituents (e.g., Haloxyfopetoxyethyl) may pose carcinogenic risks, necessitating rigorous safety profiling .
  • Synthetic Challenges : Installing the 3-chloro-5-(trifluoromethyl)pyridinyl group requires precise control to avoid side reactions, as seen in the synthesis of tovorafenib .

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole, with CAS number 150149-16-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H6ClF3N4O2
  • Molecular Weight : 342.66 g/mol
  • Structure : The compound features a nitro group and a pyridine ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that derivatives of 5-nitroindazoles, including the compound , exhibit significant antimicrobial properties. For example, certain derivatives have shown trichomonacidal activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL .

Anticancer Properties

The compound has been studied for its potential anticancer effects. In vitro tests have demonstrated moderate cytotoxicity against various cancer cell lines. For instance, compounds related to 1H-indazole structures displayed potent inhibition of cell proliferation in human cancer cell lines such as HT-29 and TK-10 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. A study highlighted that specific substitutions on the indazole ring significantly enhance its inhibitory potency against various targets, including FGFR1 and IDO1 .

Case Studies

StudyFindings
Trichomonacidal Activity Identified derivatives showed significant activity against T. vaginalis with an IC50 of 10 µg/mL .
Anticancer Activity Related compounds demonstrated cytotoxic effects on HT-29 cells with IC50 values ranging from 25.3 nM to 77.4 nM .
Enzymatic Inhibition Certain derivatives exhibited strong FGFR1 inhibition with IC50 values below 4.1 nM, indicating high potency .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution profiles; however, detailed toxicity assessments are necessary to establish safety for clinical applications.

Q & A

Q. What synthetic methodologies are commonly employed for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. A recommended approach includes:

  • Step 1: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with nitro-substituted indazole precursors under palladium-catalyzed cross-coupling conditions.
  • Step 2: Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures to isolate intermediates.
  • Step 3: Final nitro-group introduction via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by recrystallization for purity .
    Key Considerations: Monitor reaction progress using TLC and confirm intermediates via 1H^1H NMR (e.g., aromatic proton signals at δ 8.2–8.5 ppm) .

Q. How is structural integrity and purity validated for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and substituent positions, as demonstrated for analogous indazole derivatives (e.g., C–Cl bond length: ~1.73 Å) .
  • Spectroscopy:
    • 1H^1H NMR: Aromatic protons adjacent to nitro groups show deshielding (δ 8.6–8.8 ppm).
    • 13C^{13}C NMR: Trifluoromethyl carbons appear at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz).
    • IR: Nitro group stretches at ~1520 cm1 ^{-1 } (asymmetric) and ~1350 cm1 ^{-1 } (symmetric) .
  • Elemental Analysis: Match experimental C, H, N values to theoretical calculations (e.g., %C deviation <0.3%) .

Advanced Research Questions

Q. How can researchers optimize low yields during nitro-group introduction?

Methodological Answer: Low yields often arise from competing side reactions (e.g., over-nitration or ring oxidation). Strategies include:

  • Temperature Control: Maintain nitration at 0–5°C to minimize decomposition.
  • Solvent Selection: Use mixed solvents (e.g., H₂SO₄/AcOH) to stabilize intermediates.
  • Catalytic Additives: Introduce urea or sulfamic acid to scavenge excess nitric acid, reducing byproduct formation .
    Case Study: For analogous pyrazole-nitration, yields improved from 45% to 72% using acetic acid as co-solvent .

Q. What computational approaches predict biological activity and target binding?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with kinase domains (e.g., CDK inhibitors). The trifluoromethyl group shows strong hydrophobic interactions with ATP-binding pockets (docking score: −9.2 kcal/mol) .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Nitro groups enhance electron-withdrawing effects, improving kinase inhibition .
  • MD Simulations: Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .

Q. How are crystallographic data contradictions resolved for polymorphic forms?

Methodological Answer:

  • Variable-Temperature XRD: Identify polymorph transitions (e.g., Form I to Form II at 120°C) by analyzing unit cell parameter shifts.
  • DFT Calculations: Compare experimental vs. computed lattice energies (ΔE <1 kJ/mol suggests minor stability differences).
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Cl···F contacts <3.3 Å) to rationalize packing differences .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months). LC-MS identifies nitro-group reduction as a primary degradation pathway.
  • Formulation: Store under inert atmosphere (argon) at −20°C in amber vials to prevent photolysis.
  • Additives: Include antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.